molecular formula C₈H₁₆CaN₂O₈S₂ B1154825 Calcium Bis(formyl Homotaurine)

Calcium Bis(formyl Homotaurine)

Cat. No.: B1154825
M. Wt: 372.44
Attention: For research use only. Not for human or veterinary use.
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Description

Calcium Bis(formyl Homotaurine) is a calcium salt derivative of formyl homotaurine, a structural analog of the amino acid taurine. Its molecular formula is C₈H₁₆CaN₂O₈S₂ (molecular weight: 372.44 g/mol), featuring two formyl homotaurine ligands coordinated to a central calcium ion . The compound is chemically related to Acamprosate (calcium bis(acetyl homotaurine)), an FDA-approved medication for alcohol dependence, but differs in its substitution of the acetyl group with a formyl moiety. This structural modification impacts its chemical stability, solubility, and pharmacological interactions .

Calcium Bis(formyl Homotaurine) is primarily utilized as a reference standard or impurity in pharmaceutical quality control for Acamprosate . Isotope-labeled variants (e.g., Calcium Bis(formyl Homotaurine)-d12, molecular weight: 384.5 g/mol) are employed in metabolic and pharmacokinetic studies .

Properties

Molecular Formula

C₈H₁₆CaN₂O₈S₂

Molecular Weight

372.44

Origin of Product

United States

Comparison with Similar Compounds

Acamprosate (Calcium Bis(acetyl homotaurine))

Structural Differences :

  • Acamprosate : Contains an acetyl group (-COCH₃) on the homotaurine backbone.
  • Calcium Bis(formyl Homotaurine) : Substitutes the acetyl group with a formyl group (-CHO).

Pharmacological and Clinical Differences :

  • Mechanism of Action: Both compounds modulate glutamate and GABA neurotransmission. Acamprosate stabilizes the glutamatergic system by antagonizing NMDA receptors and potentiating GABA-A receptors, reducing alcohol cravings .
  • Clinical Efficacy: Acamprosate significantly reduces relapse rates in alcohol-dependent patients (e.g., 50% relapse reduction in double-blind trials) .
  • Stability and Bioavailability : The acetyl group in Acamprosate enhances gastrointestinal absorption and blood-brain barrier penetration. The formyl group’s smaller size and higher reactivity may reduce stability, necessitating formulation adjustments .

Data Table 1: Key Properties of Acamprosate vs. Calcium Bis(formyl Homotaurine)

Property Acamprosate Calcium Bis(formyl Homotaurine)
Molecular Formula C₅H₁₀CaN₂O₈S₂ C₈H₁₆CaN₂O₈S₂
Molecular Weight 400.4 g/mol 372.44 g/mol
Functional Group Acetyl (-COCH₃) Formyl (-CHO)
Clinical Use Alcohol dependence therapy Pharmaceutical impurity/research
Stability High (stable at room temperature) Likely lower due to formyl reactivity

Homotaurine and Hypotaurine

Structural Differences :

  • Homotaurine: 3-Aminopropanesulfonic acid.
  • Hypotaurine: 2-Aminoethanesulfinic acid.

Pharmacological Effects :

  • GABAC-ρ1 Receptor Modulation : Homotaurine acts as a partial agonist, negatively modulating GABA-induced currents, while hypotaurine positively modulates the same receptor . Calcium Bis(formyl Homotaurine)’s formyl group may enhance receptor binding compared to unmodified homotaurine, though this remains unverified experimentally.
  • Neuroprotective and Anti-inflammatory Effects : Homotaurine derivatives (e.g., Acamprosate) reduce neuroinflammation and improve cognitive function in mild cognitive impairment (MCI) . Hypotaurine exhibits antioxidant properties but lacks clinical validation .

Data Table 2: Receptor Interactions of Homotaurine Derivatives

Compound GABAC-ρ1 Modulation Glutamate Receptor Interaction Anti-inflammatory Activity
Homotaurine Partial agonist NMDA antagonism Moderate
Hypotaurine Positive modulator None reported Low
Calcium Bis(formyl Homotaurine) Predicted (unverified) Likely similar to Acamprosate Unknown

Transition Metal Bis(formyl) Complexes

Structural and Stability Comparisons :

  • Calcium Bis(formyl Homotaurine) : An organic calcium salt with ionic bonding between Ca²⁺ and formyl homotaurine ligands.
  • Transition Metal Bis(formyl) Complexes (e.g., Co, Rh, Ir): Feature covalent metal-formyl bonds. These complexes exhibit lower stability, with bis(formyl) rhodium and iridium derivatives decomposing rapidly compared to cobalt analogs .

Functional Relevance :

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